(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both an amino group and a carboxylic acid ester, makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-methylpiperidine.
Protection of Functional Groups: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Carboxylation: The protected amine is then carboxylated to introduce the carboxylic acid functionality.
Esterification: The carboxylic acid is esterified with benzyl alcohol to form the benzyl ester.
Deprotection: Finally, the protecting group is removed to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid methyl ester
- (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid ethyl ester
Uniqueness
(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid benzyl ester is unique due to its specific ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
benzyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKUMWWWMLIKJN-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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